molecular formula C11H17NO3S B2929198 2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide CAS No. 1351634-39-3

2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide

Cat. No. B2929198
CAS RN: 1351634-39-3
M. Wt: 243.32
InChI Key: LKGSICAARHFJDB-UHFFFAOYSA-N
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Description

Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction that produces aminothiophene derivatives .

Scientific Research Applications

Pharmaceuticals: Antimicrobial and Antioxidant Properties

This compound has been studied for its potential in pharmaceutical applications due to its significant antimicrobial and antioxidant properties. It has shown activity against both Gram-positive and Gram-negative bacterial strains, as well as yeasts like Candida glabrata and Candida krusei . Its antioxidant activity has been evaluated using ABTS antioxidant assays, indicating moderate activity .

Material Science: Polymer Synthesis

Thiophene derivatives, such as the one , are known to be integral in the synthesis of polymers. These compounds can contribute to the development of new polymeric materials with potential applications in various industries, including electronics and biodegradable products .

Medicinal Chemistry: Drug Synthesis

The thiophene moiety is a common feature in many drugs and is associated with a wide range of therapeutic properties. It is used in the synthesis of drugs with anti-inflammatory, antipsychotic, antiarrhythmic, and anticancer activities. The compound could serve as a precursor or intermediate in the synthesis of such drugs .

Biochemistry: Protein and Peptide Research

Given that amides are present in the structures of proteins and peptides, this compound could be used in the study of protein and peptide synthesis and function. It may help in understanding the role of similar structures in biological systems .

Chemical Synthesis: Intermediate for Heterocyclic Compounds

This compound can act as an intermediate in the synthesis of various heterocyclic compounds. Heterocycles are crucial in the development of pharmaceuticals, agrochemicals, and dyes, making this compound valuable for chemical synthesis research .

Analytical Chemistry: Structural Investigation

The compound has been characterized using techniques like FT-IR, NMR spectroscopy, and X-ray crystallography. These methods are essential for understanding the molecular structure and can be applied in the quality control and structural investigation of similar compounds .

Computational Chemistry: Interaction Studies

Computational methods such as density functional theory (DFT) have been used to investigate the interactions between this compound and DNA bases. Such studies are important for designing drugs that target DNA or proteins at the molecular level .

Environmental Science: Metal Complexing Agents

Thiophene derivatives are known to act as metal complexing agents. This property can be harnessed in environmental science for the removal of heavy metals from wastewater or for developing sensors to detect metal ions in the environment .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary greatly depending on the specific compound and its intended use. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The future directions of research into thiophene derivatives are likely to involve further exploration of their potential uses in various fields, including medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

2-ethoxy-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-3-15-7-10(13)12-8-11(2,14)9-5-4-6-16-9/h4-6,14H,3,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGSICAARHFJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC(C)(C1=CC=CS1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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